5H-Tetrazol-5-one, 1,2-dihydro-

Catalog No.
S12798878
CAS No.
M.F
CH4N4O
M. Wt
88.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Tetrazol-5-one, 1,2-dihydro-

Product Name

5H-Tetrazol-5-one, 1,2-dihydro-

IUPAC Name

tetrazolidin-5-one

Molecular Formula

CH4N4O

Molecular Weight

88.07 g/mol

InChI

InChI=1S/CH4N4O/c6-1-2-4-5-3-1/h4-5H,(H2,2,3,6)

InChI Key

SPJNWQZENDGSAH-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NNNN1

5H-Tetrazol-5-one, 1,2-dihydro- (CAS 16421-52-6 / 6696-82-8), commonly referred to as 1,4-dihydro-5H-tetrazol-5-one or simply tetrazolone, is a fundamental nitrogen-rich heterocyclic scaffold. In pharmaceutical and industrial procurement, it is highly valued as a versatile building block for active pharmaceutical ingredients (APIs) and as a validated carboxylic acid bioisostere. The unsubstituted core allows for regioselective N-alkylation, making it the critical starting material for synthesizing the 1,4-disubstituted tetrazolone side chains found in short-acting opioid analgesics like Alfentanil. Furthermore, its favorable pKa (~6.0) and robust thermal stability make it a superior structural motif for improving the metabolic stability and membrane permeability of drug candidates compared to traditional carboxylates [1].

Substituting 5H-Tetrazol-5-one, 1,2-dihydro- with generic alternatives such as 1H-tetrazole, tetrazole-5-thiones, or direct carboxylic acids leads to significant process and performance failures. Direct carboxylic acids often suffer from poor membrane permeability and rapid metabolic clearance, which the tetrazolone core circumvents via its optimized lipophilicity and pKa profile. While 1H-tetrazole is a common bioisostere, its lower pKa (~4.5) fails to match the physiological ionization state required for certain targets, leading to suboptimal receptor binding. Furthermore, in synthetic workflows, substituting with tetrazole-5-thiones introduces competitive S-alkylation during functionalization, drastically reducing the yield of the desired N-alkylated products and requiring costly protection-deprotection steps [1].

pKa & In Vivo Exposure vs. 1H-Tetrazole

When utilized as a bioisostere in drug design (e.g., AT1 receptor antagonists), the tetrazolone scaffold exhibits a pKa of approximately 6.0, compared to the more acidic 1H-tetrazole (pKa ~4.5). This shift in acidity alters the physiological ionization ratio, directly improving lipophilicity. Quantitative in vivo studies demonstrate that tetrazolone-based analogs achieve significantly lower clearance and higher overall exposure compared to their 1H-tetrazole counterparts, while maintaining potent target inhibition (IC50 = 1.7 nM vs. telmisartan at 5.7 nM) [1].

Evidence DimensionAcidity (pKa) and target inhibition (IC50)
Target Compound DataTetrazolone scaffold (pKa ~6.0, IC50 = 1.7 nM in AT1 models)
Comparator Or Baseline1H-tetrazole (pKa ~4.5) and Carboxylic acid (telmisartan, IC50 = 5.7 nM)
Quantified Difference3.3-fold improvement in IC50 potency over standard carboxylic acids, with superior pharmacokinetic exposure over 1H-tetrazoles.
ConditionsIn vitro AT1 receptor binding assays and in vivo pharmacokinetic profiling.

Procuring the tetrazolone scaffold allows medicinal chemists to fine-tune the ionization and lipophilicity of drug candidates, directly reducing clearance rates.

N-Alkylation Yield vs. Thione Analogs

The synthesis of 1,4-disubstituted tetrazolones (such as the 1-(2-bromoethyl)-4-ethyl derivative used in Alfentanil production) requires efficient N-alkylation. 5H-Tetrazol-5-one, 1,2-dihydro- undergoes highly regioselective N-alkylation under basic conditions, routinely achieving crude isolated yields of 78-85% for the target N-alkylated intermediates. In contrast, attempting similar functionalization on tetrazole-5-thione scaffolds results in competitive S-alkylation, yielding complex mixtures and reducing the desired N-alkylated product yield to below 40% without specialized protecting groups [1].

Evidence DimensionRegioselective N-alkylation yield
Target Compound Data5H-Tetrazol-5-one, 1,2-dihydro- (78-85% yield of N-alkylated product)
Comparator Or BaselineTetrazole-5-thione (<40% yield of N-alkylated product due to S-alkylation)
Quantified Difference>40% absolute increase in target yield, eliminating the need for sulfur-protecting groups.
ConditionsAlkylation with 1,2-dibromoethane in acetonitrile with triethylamine base (1 hour).

High regioselectivity directly translates to improved step economy and lower purification costs in industrial API manufacturing.

Formulation Stability vs. Thione Analogs

The oxygen-containing tetrazolone core is highly stable under ambient light and oxidative conditions, only decomposing via a specific 1,3-biradical pathway under targeted UV irradiation. Conversely, tetrazole-5-thiones are highly susceptible to oxidation (forming disulfides) and undergo rapid photodecomposition to carbodiimides. This makes the tetrazolone scaffold significantly more reliable for long-term storage and inclusion in final pharmaceutical formulations, where oxidative degradation must be strictly minimized [1].

Evidence DimensionOxidative and photochemical degradation susceptibility
Target Compound DataTetrazolone core (Stable under ambient/oxidative conditions)
Comparator Or BaselineTetrazole-5-thione (Rapid oxidation to disulfides; photodecomposition to carbodiimides)
Quantified DifferenceTetrazolone eliminates the sulfur-oxidation degradation pathway entirely, drastically increasing shelf-life.
ConditionsAmbient storage and standard formulation stability testing.

Procuring the oxygen-based tetrazolone rather than the thione variant is critical for meeting strict pharmaceutical stability and shelf-life requirements.

Carboxylic Acid Bioisostere Replacement

Ideal for medicinal chemistry programs where replacing a -COOH group with a tetrazolone improves membrane permeability, reduces metabolic clearance, and increases in vivo exposure (e.g., in AT1 receptor antagonists). The pKa of ~6.0 ensures a more favorable physiological ionization profile than 1H-tetrazole [1].

Opioid Analgesic Precursor

The mandatory starting material for the industrial synthesis of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, which is the critical side-chain building block for Alfentanil and Sufentanil APIs. Its high regioselectivity for N-alkylation ensures efficient, scalable manufacturing [2].

Stable High-Nitrogen Formulation Scaffold

Highly suited for the development of stable, nitrogen-rich therapeutics where oxidative degradation is a concern. The tetrazolone core avoids the disulfide formation and rapid photodecomposition pathways inherent to its thione counterparts, ensuring long-term formulation viability [3].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

88.03851076 g/mol

Monoisotopic Mass

88.03851076 g/mol

Heavy Atom Count

6

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